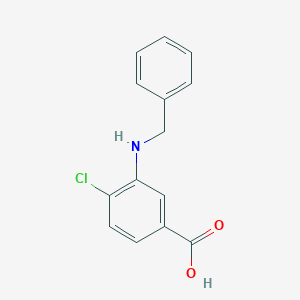![molecular formula C17H17NO4 B276628 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid](/img/structure/B276628.png)
3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid, also known as AMBn, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMBn is a benzodioxin derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid is not fully understood. However, it has been suggested that 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and viruses, and reduce inflammation and oxidative stress. 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid has also been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
実験室実験の利点と制限
3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the limitations of 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid. One potential area of research is the development of novel formulations of 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid that can improve its solubility and bioavailability. Another area of research is the investigation of the synergistic effects of 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid with other compounds, such as chemotherapy drugs. Additionally, the potential use of 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections, warrants further investigation.
Conclusion:
In conclusion, 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid has been synthesized using various methods and has been found to exhibit anticancer, antifungal, and antiviral activities, as well as anti-inflammatory and antioxidant properties. Despite its advantages, 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid has limitations for lab experiments, including its poor solubility in aqueous solutions. Future research on 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid should focus on improving its solubility and bioavailability, investigating its synergistic effects with other compounds, and exploring its potential therapeutic applications.
合成法
3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid has been synthesized using various methods, including the reaction of 3-aminobenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a reducing agent. Another method involves the reaction of 3-chlorobenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a base and a reducing agent. Both methods have been reported to yield 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid in good yields.
科学的研究の応用
3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antiviral activities. 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid has also been found to possess anti-inflammatory and antioxidant properties.
特性
分子式 |
C17H17NO4 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC名 |
3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-4-methylbenzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-11-2-4-13(17(19)20)9-14(11)18-10-12-3-5-15-16(8-12)22-7-6-21-15/h2-5,8-9,18H,6-7,10H2,1H3,(H,19,20) |
InChIキー |
WAVVKDRABYJPKR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=CC3=C(C=C2)OCCO3 |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=CC3=C(C=C2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B276545.png)
![2-Chloro-4-[(3-pyridylmethyl)amino]benzoic acid](/img/structure/B276546.png)
![3-[(3,4-Dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276548.png)
![2-Chloro-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276549.png)

![1-{[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B276553.png)
![2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276554.png)
![4-[2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B276555.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276556.png)
![2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B276558.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine](/img/structure/B276561.png)
![4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid](/img/structure/B276564.png)
![2-Chloro-4-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276565.png)
![2-Methyl-3-[(2,3,4-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276567.png)